2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and is a critical mediator of B-cell development and function. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用机制
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide inhibits BTK by binding to the enzyme's active site, preventing its activation and downstream signaling. BTK is a critical mediator of B-cell receptor signaling, which is essential for B-cell development and function. Inhibition of BTK by 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has been shown to decrease the proliferation and survival of B-cell malignancies. 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide also enhances the activity of other anti-cancer agents, such as venetoclax and rituximab. Additionally, 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has been shown to have minimal effects on T-cell function, suggesting a favorable safety profile.
实验室实验的优点和局限性
One advantage of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide is its potent inhibition of BTK and downstream signaling pathways, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide is its specificity for BTK, which may limit its efficacy in certain types of B-cell malignancies that do not rely on BTK signaling.
未来方向
For 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide include further evaluation in clinical trials for the treatment of B-cell malignancies, as well as investigation of its potential in combination with other anti-cancer agents. Additionally, studies are needed to determine the optimal dosing and scheduling of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide in order to maximize its efficacy and minimize toxicity. Finally, further research is needed to identify potential biomarkers of response to 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide, which may help to identify patients who are most likely to benefit from treatment.
合成方法
The synthesis of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide involves several steps, including the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 2-methoxy-6-(trifluoromethoxy)benzaldehyde to form 2-chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]acetamide. This intermediate is then treated with propionyl chloride to yield 2-chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide.
科学研究应用
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
属性
IUPAC Name |
2-chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO3/c1-7(13)11(18)17-6-8-9(19-2)4-3-5-10(8)20-12(14,15)16/h3-5,7H,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXBSCJAXZXXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(C=CC=C1OC(F)(F)F)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。